molecular formula C20H20F6N2O4 B1461780 2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate CAS No. 845866-75-3

2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate

Cat. No.: B1461780
CAS No.: 845866-75-3
M. Wt: 466.4 g/mol
InChI Key: SQXBZAZXIGCXHW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.2C2HF3O2/c1-2-4-14-7-12(5-6-13(14)3-1)10-18-11-15-8-16(18)9-17-15;2*3-2(4,5)1(6)7/h1-7,15-17H,8-11H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBZAZXIGCXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Diazabicyclo[2.2.1]heptane Core

  • Starting from (2S,4R)-4-aminoproline methyl esters, treatment under basic conditions induces epimerization at the 2-position.
  • This is followed by intramolecular aminolysis (lactamization), forming the bridged bicyclic lactam intermediate.
  • The process is promoted by strong bases and requires electron-withdrawing N-protective groups to facilitate the cascade reaction efficiently.

Introduction of the Naphthalen-2-ylmethyl Group

  • The bicyclic intermediate is then functionalized at the 2-position by nucleophilic substitution or reductive amination with naphthalen-2-ylmethyl halides or derivatives.
  • This step ensures the attachment of the naphthalene moiety, a critical feature for the compound’s chemical and biological properties.

Salt Formation with Trifluoroacetic Acid

  • The final compound is converted into its ditrifluoroacetate salt by treatment with trifluoroacetic acid (TFA).
  • This salt formation enhances solubility and stability, facilitating handling and further applications.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Epimerization-lactamization Strong base, electron-withdrawing N-protective group High (not quantified) Key for stereochemical control
Naphthalen-2-ylmethylation Naphthalen-2-ylmethyl halide, nucleophilic substitution or reductive amination Moderate to high (varies) Requires controlled temperature and solvent
Salt formation with TFA Trifluoroacetic acid, mild conditions Quantitative Enhances stability and solubility

Analytical and Research Findings

  • The epimerization-lactamization cascade is sensitive to the choice of base and protecting groups; strong bases like sodium methoxide or triethylamine are commonly used to promote the reaction.
  • The naphthalen-2-ylmethyl substitution is typically performed under mild conditions to prevent decomposition of the bicyclic core.
  • The ditrifluoroacetate salt exhibits distinct chemical properties, including enhanced solubility in organic solvents and stability under ambient conditions, making it suitable for further chemical transformations or biological evaluation.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Remarks
Diazabicycloheptane core Epimerization-lactamization cascade (2S,4R)-4-aminoproline methyl esters, strong base, N-protective group Formation of bicyclic lactam intermediate with stereocontrol
Naphthalen-2-ylmethyl functionalization Nucleophilic substitution or reductive amination Naphthalen-2-ylmethyl halides, mild base or reductant Introduction of aromatic substituent at 2-position
Salt formation Acid-base reaction Trifluoroacetic acid (TFA) Formation of ditrifluoroacetate salt, improved stability

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Diazabicycloheptane Derivatives
Compound Name CAS No. Substituents Salt/Form Key Features Reference
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane 134679-22-4 Methyl at N2 Free base Stereoisomerically pure; used in asymmetric catalysis
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 1403763-25-6 Methyl at N2 Dihydrochloride Enhanced water solubility due to HCl salt
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 198989-07-0 Boc-protected N2 Free base Boc group aids in synthetic intermediates
(R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide 125224-64-8 Methyl at N2 Dihydrobromide Bromide salt improves crystallinity

Key Structural Differences :

  • Naphthylmethyl vs.
  • Salt Forms : The ditrifluoroacetate salt (target) may offer distinct solubility and stability profiles compared to hydrochloride or hydrobromide salts . Trifluoroacetate is more lipophilic, which could influence membrane permeability in biological systems.
Catalytic Performance in Asymmetric Reactions
  • Methyl-Substituted Analogs : (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane•2HBr demonstrated moderate efficacy in Biginelli cyclocondensation, yielding 42% product with 27% enantiomeric excess (ee) under microwave conditions .
Stereochemical and Physicochemical Properties
  • Stereoisomerism : The (1S,4S) and (1R,4R) configurations in related compounds (e.g., CAS 1403763-25-6) highlight the importance of stereochemistry in modulating activity . The target compound’s stereochemistry (implied as (1S,4S) in ) may similarly influence its interactions in chiral environments.
  • Crystallinity : Methyl-substituted analogs like (R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide meet pharmacopeial crystallinity standards, suggesting robust solid-state stability . Trifluoroacetate salts typically exhibit lower melting points but higher solubility in organic solvents.

Biological Activity

2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate is a complex organic compound with unique structural characteristics, including a bicyclic framework and a naphthalene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H20F6N2O4
  • CAS Number : 845866-75-3
  • Structural Characteristics : The compound features a bicyclic structure with two nitrogen atoms and a trifluoroacetate group, which enhances its reactivity and solubility in various solvents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Epimerization-lactamization : A cascade reaction using functionalized (2S,4R)-4-aminoproline methyl esters.
  • Reagents : Common reagents include oxidizing agents (like potassium permanganate) and reducing agents (like lithium aluminum hydride) for various transformations .

Biological Activity

Research indicates that derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to 2-naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane possess antimicrobial properties. For instance:

  • Structure-Activity Relationship (SAR) : Modifications in the bicyclic structure can lead to enhanced antimicrobial efficacy against various pathogens.

Anticancer Properties

Preliminary research suggests that this compound may exhibit anticancer activity:

  • Mechanism of Action : Interaction studies with biological targets indicate that it may induce apoptosis in cancer cells through specific signaling pathways.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

StudyFindings
Study 1Exhibited significant antibacterial activity against Staphylococcus aureusSuggests potential as an antimicrobial agent
Study 2Induced apoptosis in breast cancer cell linesIndicates potential use in cancer therapy
Study 3Showed moderate antiviral activity against influenza virusFurther investigation needed for therapeutic applications

Comparison with Similar Compounds

The uniqueness of this compound can be compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-2,5-diazabicyclo[2.2.1]heptaneSimilar bicyclic structure without naphthaleneDifferent biological profile
4-Amino-3-nitrobenzyl derivativeContains an aromatic ringDistinct antimicrobial properties
Naphthalene derivativesSimilar aromatic structuresVarying degrees of biological activity

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing enantiomerically pure 2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : The directed metalation strategy is a robust approach for synthesizing C-substituted derivatives. For example, lithiation of the bicyclic core followed by electrophilic trapping enables the introduction of aryl or trifluoromethylphenyl groups. Post-functionalization steps (e.g., borolidine reduction) ensure stereochemical control, as validated by NMR and X-ray crystallography . Microwave-assisted synthesis has also been explored to accelerate reactions, though enantiomeric excess (ee) may require further optimization .

Q. How can chiral purity be confirmed during synthesis?

  • Methodological Answer : Chiral HPLC is the gold standard for determining enantiomeric excess. For derivatives like (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, comparative NMR analysis against X-ray crystallography-validated standards ensures configurational assignment. Polarimetry (e.g., [α]D values in chloroform or methanol) provides supplementary data .

Q. What are the challenges in optimizing reaction yields for Biginelli cyclocondensation catalyzed by this compound?

  • Methodological Answer : Microwave irradiation (6–7 W, 45°C) reduces reaction time but may compromise yield (42%) and ee (27%). Iterative temperature and power adjustments, coupled with solvent screening (e.g., toluene/diethyl ether for flash chromatography), are recommended to balance efficiency and stereoselectivity .

Advanced Research Questions

Q. How does the stereochemistry of 2-Naphthalen-2-yl-methyl derivatives influence catalytic activity in asymmetric organocatalysis?

  • Methodological Answer : The (1S,4S) configuration enhances substrate binding via π-π interactions with naphthyl groups, as demonstrated in enantioselective aldol reactions. Kinetic studies (e.g., monitoring methyl acetoacetate conversion) reveal that steric hindrance from substituents like bis(trifluoromethyl)phenyl groups can modulate reaction rates and selectivity .

Q. What analytical techniques are critical for characterizing ditrifluoroacetate salts?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 271.955896 for dihydrobromide analogs). Thermal stability is assessed via DSC (melting points: 74–76°C), while solubility profiles (e.g., insolubility in water) guide formulation strategies .

Q. How can derivatives of this compound be tailored for receptor-binding studies (e.g., cannabinoid receptors)?

  • Methodological Answer : Functionalization at the 2-position with bromopyrimidine or phenylacetate groups enhances affinity for CB1/CB2 receptors. In vivo cardiovascular assays (e.g., blood pressure modulation in rodent models) coupled with LCMS-based metabolite tracking validate bioactivity .

Q. What strategies mitigate decomposition during storage of hygroscopic salts like ditrifluoroacetate?

  • Methodological Answer : Lyophilization under inert atmosphere (argon) and storage at -20°C in amber vials minimize hydrolysis. Purity (>98%) is maintained via periodic HPLC analysis, with silica gel desiccants in packaging to control moisture .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
Reactant of Route 2
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate

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